molecular formula C15H14N2O3 B1448950 1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid CAS No. 1000342-24-4

1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid

Cat. No.: B1448950
CAS No.: 1000342-24-4
M. Wt: 270.28 g/mol
InChI Key: ZQWDSPSRPLPQFX-UHFFFAOYSA-N
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Description

1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by a pyrrolo[3,2-c]pyridine core, which is a fused bicyclic system containing both pyrrole and pyridine rings. The presence of a benzyl group and a hydroxy group further enhances its chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as pyridine derivatives and amines.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxy group or to reduce the pyridine ring to a piperidine ring using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major products formed from these reactions include derivatives with altered functional groups, which can be further utilized in various applications.

Scientific Research Applications

1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxy group can form hydrogen bonds with active sites, while the benzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other pyrrolo[3,2-c]pyridine derivatives, such as:

  • 1-Benzyl-4-hydroxy-2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid
  • 1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

These compounds share the pyrrolo[3,2-c]pyridine core but differ in the substitution pattern, which can influence their chemical reactivity and biological activity. The unique combination of functional groups in 1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid makes it distinct and potentially more versatile in its applications.

Properties

IUPAC Name

1-benzyl-4-hydroxy-5,6-dihydropyrrolo[3,2-c]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-14-11-6-7-17(9-10-4-2-1-3-5-10)13(11)8-12(16-14)15(19)20/h1-8,12,16,18H,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWDSPSRPLPQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C(NC(C=C32)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid
Reactant of Route 2
1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid
Reactant of Route 3
1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid
Reactant of Route 4
1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid
Reactant of Route 6
1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid

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